REACTION_SMILES
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[Cl:13][c:14]1[n:15][cH:16][c:17]([F:20])[cH:18][n:19]1.[Na+:21].[Na+:22].[O-:23][C:24](=[O:25])[O-:26].[OH2:27].[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]2[N:7]([CH2:8][CH2:9][NH:10][CH2:11]2)[CH2:12]1>>[OH:1][CH2:2][CH:3]1[CH2:4][CH2:5][CH:6]2[N:7]([CH2:8][CH2:9][N:10]([c:14]3[n:15][cH:16][c:17]([F:20])[cH:18][n:19]3)[CH2:11]2)[CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cnc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCC2CNCCN2C1
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Name
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OCC1CCC2CN(c3ncc(F)cn3)CCN2C1
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Type
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product
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Smiles
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OCC1CCC2CN(c3ncc(F)cn3)CCN2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |